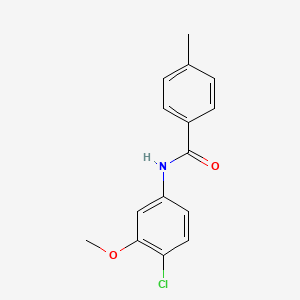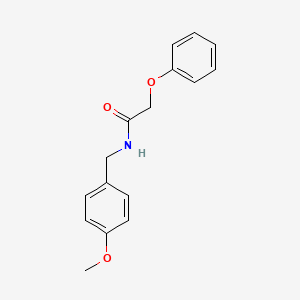![molecular formula C13H11N3O2 B5767308 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as MI-2 and has been synthesized using various methods.
作用機序
MI-2 inhibits the activity of MYC by binding to its transcriptional activation domain. This prevents MYC from binding to its target genes and activating their transcription. MI-2 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
MI-2 has been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. It has also been found to inhibit the aggregation of amyloid-beta peptides and prevent their toxicity. MI-2 has been shown to be selective for MYC and does not affect the activity of other transcription factors.
実験室実験の利点と制限
MI-2 has several advantages for lab experiments, including its high potency and selectivity for MYC. It has also been shown to be effective in animal models of cancer and neurodegenerative diseases. However, MI-2 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
MI-2 has several potential future directions for research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of MI-2 in other diseases, such as cardiovascular diseases and metabolic disorders. Further research is also needed to elucidate the mechanism of action of MI-2 and its potential side effects. In addition, MI-2 can be used as a lead compound for the development of more potent and selective MYC inhibitors.
合成法
Several methods have been proposed for the synthesis of MI-2, including the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with 1-methyl-3-formylindole in the presence of a base. Another method involves the reaction of 1-methylindole-3-carboxaldehyde with AICAR in the presence of a base and a reducing agent. These methods have been optimized to produce high yields of MI-2.
科学的研究の応用
MI-2 has been studied for its potential applications in cancer therapy. It has been found to inhibit the activity of MYC, a transcription factor that is overexpressed in various types of cancer. MI-2 has been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. MI-2 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-16-7-8(9-4-2-3-5-11(9)16)6-10-12(17)15-13(18)14-10/h2-7H,1H3,(H2,14,15,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFDDLPQZFPGT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)


![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)


